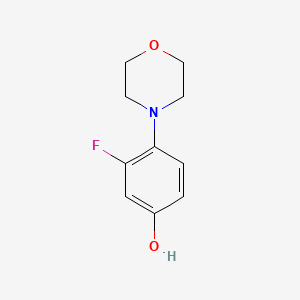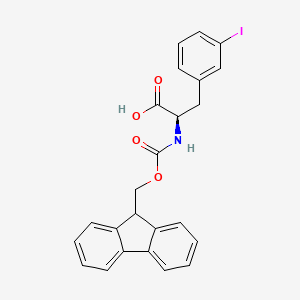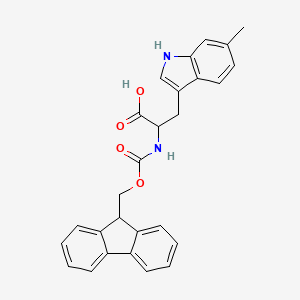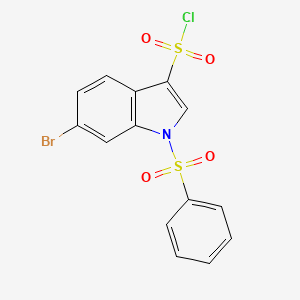
Di-Fmoc-alpha-methyl-DL-ornithine
概要
説明
Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C36H34N2O6 and a molecular weight of 590.66 g/mol . This compound is a derivative of ornithine, an amino acid, and is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the amino group of alpha-methyl-DL-ornithine with Fmoc groups. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. The protection is achieved by reacting alpha-methyl-DL-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.
化学反応の分析
Types of Reactions
Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed using a base such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS).
Substitution Reactions: The amino group of the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine is the most common reagent used for the removal of Fmoc groups.
Substitution: Various nucleophiles can be used to modify the amino group, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and its various substituted derivatives, depending on the nucleophiles used in the reactions.
科学的研究の応用
Di-Fmoc-alpha-methyl-DL-ornithine has several applications in scientific research, including:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used to study the role of ornithine derivatives in biological systems.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
作用機序
The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of the amino group by the Fmoc groups. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective modification of other functional groups. The Fmoc groups can be removed under basic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Di-Fmoc-alpha-methyl-DL-ornithine can be compared with other Fmoc-protected amino acids, such as:
- Di-Fmoc-alpha-methyl-DL-lysine
- Di-Fmoc-alpha-methyl-DL-arginine
- Di-Fmoc-alpha-methyl-DL-histidine
These compounds share similar protective groups and are used in peptide synthesis. this compound is unique due to its specific structure and the presence of the alpha-methyl group, which can influence its reactivity and the properties of the resulting peptides .
特性
IUPAC Name |
2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXXFRBTKXBKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)






